2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
説明
特性
IUPAC Name |
2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c22-13-7-5-12(6-8-13)10-24-18(29)9-16-20(30)27-19(25-16)14-3-1-2-4-15(14)26-21(27)31-11-17(23)28/h1-8,16H,9-11H2,(H2,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVXHNXUOXVTNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)N)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically begins with the preparation of the imidazoquinazoline core, followed by the introduction of the sulfanyl group and the fluorophenyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, it is used in industrial applications, such as the development of new materials and chemical processes .
作用機序
The mechanism of action of 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signaling cascades, gene expression regulation, and metabolic pathways .
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Bioactivity of Comparable Compounds
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to chlorophenyl analogs (e.g., 7h in ) due to reduced susceptibility to oxidative metabolism .
- Sulfanyl-Acetamide Chain : This moiety is a common feature across analogs () and is critical for hydrogen bonding with enzymatic targets, as seen in COX-2 inhibitors () .
Bioactivity and Pharmacokinetic Comparisons
Table 2: Tanimoto Similarity Scores and Pharmacokinetic Properties
Insights :
- LogP and Solubility : Lower LogP (3.2) and higher solubility compared to Compound 37 () may improve oral bioavailability .
- Activity Cliffs: Despite structural similarities, minor modifications (e.g., fluorophenyl vs. chlorophenyl) can lead to significant potency differences, as observed in COX-2 inhibitors ( vs. 1) .
生物活性
The compound 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 319.37 g/mol. The structure contains an imidazoquinazoline core, which is known for its diverse biological activities.
Structural Features
- Imidazo[1,2-c]quinazoline Core : This moiety is associated with various pharmacological effects, including anti-cancer and anti-inflammatory properties.
- 4-Fluorophenyl Group : The presence of the fluorine atom in the phenyl ring can enhance the lipophilicity and biological activity of the compound.
- Sulfanyl Acetamide Linkage : This functional group may contribute to the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have shown that imidazoquinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been tested against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10.5 | |
| Compound B | HeLa (Cervical) | 12.0 | |
| Compound C | A549 (Lung) | 8.0 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. In vitro studies have indicated that similar imidazoquinazoline derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with inflammation and cancer proliferation. For example, studies indicate that these compounds may interfere with NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Study 1: Anticancer Effects in Mice
In a recent study, This compound was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential efficacy as an anticancer treatment.
Study 2: Inhibition of α-Glucosidase
Another study evaluated the compound's inhibitory effect on α-glucosidase, an enzyme relevant in diabetes management. The results showed promising inhibitory activity with an IC50 value lower than that of acarbose, a standard drug used for this purpose .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-c]quinazolin core. Key steps include:
- Coupling reactions : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene chemistry under inert atmospheres .
- Carbamoylation : React the intermediate with 4-fluorophenylmethyl isocyanate to install the carbamoyl group.
- Oxidation : Controlled oxidation (e.g., using MnO₂ or H₂O₂) to achieve the 3-oxo group without over-oxidizing the imidazole ring . Optimization requires monitoring via HPLC for purity (>95%) and adjusting solvents (e.g., DMF or THF) and temperatures (60–80°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) and sulfanyl linkage (δ 3.8–4.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~500–550 g/mol) .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points (>200°C typical for fused-ring systems) .
- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH-dependent, <0.1 mg/mL at neutral pH) for biological assays .
Q. What preliminary biological screening assays are recommended?
Prioritize:
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to the quinazolin core’s affinity for ATP-binding pockets .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating promising activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Substitute the imidazo[1,2-c]quinazolin ring with pyrido[1,2-a]pyrimidine or thieno[2,3-d]pyrimidine to alter electronic profiles .
- Substituent variation : Replace the 4-fluorophenyl group with chlorophenyl or trifluoromethylphenyl to enhance lipophilicity and target binding .
- Sulfanyl linker optimization : Test methylene (-CH₂-) vs. ethylene (-CH₂CH₂-) spacers to balance flexibility and steric hindrance . Example SAR Table :
| Derivative | Modification | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|---|
| Parent | None | 8.2 | 2.9 |
| A | Chlorophenyl | 5.1 | 3.4 |
| B | Ethylene spacer | 12.7 | 2.5 |
Data adapted from .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
- Compound purity : Confirm purity via HPLC and test batches with ≥98% purity to exclude impurities as confounding factors .
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and replicate across multiple lines (e.g., A549, HepG2) .
Q. How can computational methods elucidate the mechanism of action?
- Molecular docking : Simulate binding to targets like EGFR (PDB ID: 1M17) to identify key interactions (e.g., hydrogen bonds with quinazolin-N and hydrophobic contacts with fluorophenyl) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking predictions .
- QSAR models : Use descriptors like polar surface area (PSA) and H-bond acceptors to predict bioavailability and blood-brain barrier penetration .
Q. What analytical techniques are critical for detecting degradation products under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acid/base).
- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) and quantify using calibration curves .
- Stability-indicating assays : Validate HPLC methods with resolution >2.0 between parent compound and degradants .
Methodological Considerations
- Synthetic Challenges : Air-sensitive intermediates (e.g., thiols) require Schlenk-line techniques .
- Biological Assay Pitfalls : Address false positives in cytotoxicity assays by including detergent controls (e.g., Triton X-100) to rule out membrane disruption .
- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
